molecular formula C13H14N2O4 B448494 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 349617-25-0

2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B448494
CAS No.: 349617-25-0
M. Wt: 262.26g/mol
InChI Key: MYKFBKYCDBCZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound with the molecular formula C13H14N2O4 It is a benzamide derivative featuring methoxy groups at the 2 and 4 positions on the benzene ring and an oxazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-amino-2-methylpropanoic acid derivatives, under acidic or basic conditions.

    Coupling with Benzamide: The oxazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-(5-Methyl-1,2-oxazol-3-yl)benzamide: Lacks the methoxy groups, which may reduce its ability to participate in certain chemical reactions or interactions.

Uniqueness

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of both methoxy groups and the oxazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various scientific research applications.

Properties

CAS No.

349617-25-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26g/mol

IUPAC Name

2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)10-5-4-9(17-2)7-11(10)18-3/h4-7H,1-3H3,(H,14,15,16)

InChI Key

MYKFBKYCDBCZGA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)OC)OC

solubility

21.4 [ug/mL]

Origin of Product

United States

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